molecular formula C20H21N3O3S2 B319313 N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

Cat. No.: B319313
M. Wt: 415.5 g/mol
InChI Key: LFWRRIFFUNFRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a complex organic compound that features an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonyl-indole derivative with cyclobutanecarboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is unique due to its combination of an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclobutanecarboxamide

InChI

InChI=1S/C20H21N3O3S2/c24-19(15-5-3-6-15)22-20(27)21-16-8-10-17(11-9-16)28(25,26)23-13-12-14-4-1-2-7-18(14)23/h1-2,4,7-11,15H,3,5-6,12-13H2,(H2,21,22,24,27)

InChI Key

LFWRRIFFUNFRTE-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Canonical SMILES

C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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